molecular formula C14H14N2O2 B11806790 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B11806790
M. Wt: 242.27 g/mol
InChI Key: KJBQNMUCXNGQRP-UHFFFAOYSA-N
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Description

1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with cyclopropyl ketones under acidic or basic conditions to form the pyrazole ring. The carboxylic acid group is then introduced through subsequent oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .

Scientific Research Applications

1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

  • 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid
  • 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Comparison: 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid, which has a methyl group instead of a cyclopropyl group .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-benzyl-5-cyclopropylpyrazole-3-carboxylic acid

InChI

InChI=1S/C14H14N2O2/c17-14(18)13-8-12(11-6-7-11)15-16(13)9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,17,18)

InChI Key

KJBQNMUCXNGQRP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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